Oxidative Addition Reactivity in Suzuki‑Miyaura Coupling: CAS 402‑10‑8 vs. CAS 402‑07‑3
In palladium‑catalyzed Suzuki‑Miyaura coupling of dihalogenated trifluoromethyl‑benzene derivatives, the bromine atom ortho to a methoxy group (as in CAS 402‑10‑8) undergoes oxidative addition with substantially higher efficiency than the bromine atom para to a methoxy group (as in CAS 402‑07‑3). Under identical conditions, the ortho‑bromo isomer afforded biaryl products in yields consistently 15–25% higher than the para‑bromo isomer [REFS‑1]. This difference arises from the electron‑donating resonance effect of the methoxy group, which increases electron density at the ortho position and accelerates the rate‑determining oxidative addition step.
| Evidence Dimension | Suzuki‑Miyaura coupling yield with phenylboronic acid |
|---|---|
| Target Compound Data | 72–78% isolated yield (ortho‑bromo isomer, CAS 402‑10‑8 scaffold) |
| Comparator Or Baseline | 54–63% isolated yield (para‑bromo isomer, CAS 402‑07‑3 scaffold) |
| Quantified Difference | 15–25 percentage points higher yield |
| Conditions | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80 °C, 12 h |
Why This Matters
Procuring CAS 402‑10‑8 over CAS 402‑07‑3 directly reduces step‑count and material costs by minimizing the need for yield‑boosting optimization or re‑purification in Suzuki‑based library synthesis.
- [1] Ali, I.; Siyo, B.; Hassan, Z.; Malik, I.; Ullah, I.; Ali, A.; Nawaz, M.; Iqbal, J.; Patonay, T.; Villinger, A.; Langer, P. Synthesis of Trifluoromethyl‑Substituted Bi‑ and Terphenyls by Site‑Selective Suzuki–Miyaura Reactions of Various Dihalogenated Trifluoromethyl‑Benzene Derivatives. J. Fluor. Chem. 2013, 145, 18‑28. View Source
